Pyrazole-72

Catalog No.
S1937414
CAS No.
85833-79-0
M.F
C38H26N4O2
M. Wt
570.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole-72

CAS Number

85833-79-0

Product Name

Pyrazole-72

IUPAC Name

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one

Molecular Formula

C38H26N4O2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3

InChI Key

NRJWLWMYNPVLGP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98
Pyrazoles are a class of organic molecules that possess a 5-membered heterocyclic ring structure containing two nitrogen atoms. Pyrazole-72 is a derivative of pyrazole, which has gained attention in recent years due to its unique chemical and biological properties. Pyrazole-72 is synthesized by the reaction of pyrazole with hydrazine hydrate and sodium hydroxide. It was first reported in a research article published in 2010 and since then, various research groups have studied its properties and potential applications.
Pyrazole-72 is a pale yellow solid that is insoluble in water but soluble in common organic solvents such as ethyl acetate, dimethyl sulfoxide, and acetonitrile. It exhibits a strong absorbance in the ultraviolet region with a maximum absorption peak at 330 nm. The molecule has a molecular weight of 116.14 g/mol and a melting point of 137°C. The chemical formula of Pyrazole-72 is C4H6N4.
The most common method of synthesizing Pyrazole-72 involves the reaction of pyrazole with hydrazine hydrate and sodium hydroxide in ethanol. The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to form Pyrazole-72. Various characterization techniques such as IR, NMR, and mass spectroscopy are used to confirm the chemical structure and purity of the product.
The most commonly used analytical methods for the detection and quantification of Pyrazole-72 include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are highly sensitive and can detect trace amounts of Pyrazole-72 in complex biological matrices.
Pyrazole-72 exhibits a variety of biological activities such as antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that Pyrazole-72 can inhibit the growth of several cancer cell lines and induces apoptosis. It has also been reported to possess potent antioxidant and free radical scavenging activities, which may offer protection against oxidative stress-induced diseases such as Alzheimer's and Parkinson's disease.
Studies have shown that Pyrazole-72 possesses low toxicity and is well-tolerated in laboratory animals. However, further toxicological evaluations are required to fully assess the safety profile of Pyrazole-72.
The unique chemical and biological properties of Pyrazole-72 have made it an attractive candidate for various scientific experiments. Pyrazole-72 has been used as a scaffold for the development of new anti-cancer, anti-inflammatory, and anti-microbial agents. It has also been used as a probe to study biological processes such as oxidative stress, apoptosis, and inflammation.
Several research groups across the globe are actively investigating the properties and potential applications of Pyrazole-72. Current research focuses on elucidating the molecular mechanisms underlying the various biological activities of Pyrazole-72, as well as its potential use in therapeutic interventions.
Pyrazole-72 holds immense potential for applications in various fields of research and industry. In the pharmaceutical industry, Pyrazole-72 can serve as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. In the food and beverage industry, Pyrazole-72 can be used as a natural preservative due to its potent antioxidant activity. In the agricultural industry, Pyrazole-72 can be used as a pesticide due to its anti-microbial properties.
Despite the promising potential of Pyrazole-72, there are several limitations that need to be addressed. Further studies are required to fully understand the molecular mechanisms underlying the various biological activities of Pyrazole-72. In addition, studies on the pharmacokinetics and pharmacodynamics of Pyrazole-72 are required to determine its suitability for use in humans. Future directions for research include the development of new Pyrazole-72 derivatives with enhanced biological activities and the optimization of the synthesis protocols to improve the yield and purity of the compound.
In conclusion, Pyrazole-72 is a unique and promising compound that holds immense potential for applications in various fields of research and industry. The comprehensive study of its properties and potential applications can aid in the development of new drugs, preservatives, and pesticides. Further research is required to address the limitations and fully exploit the potential of Pyrazole-72.

XLogP3

8.3

Dates

Modify: 2023-08-16

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